molecular formula C21H21N3O2 B3001560 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1704986-33-3

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B3001560
CAS No.: 1704986-33-3
M. Wt: 347.418
InChI Key: YYAZJIFFOXVEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone (CAS 1704986-33-3) is a synthetic heterocyclic compound with a molecular formula of C21H21N3O2 and a molecular weight of 347.4 g/mol . It features a piperidine ring connected via an ether linkage to a quinoxaline moiety, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . The quinoxaline core is associated with a broad spectrum of biological properties, making its derivatives a key area of investigation for developing new therapeutic agents . Research on quinoxaline-based compounds has shown significant promise in oncology. Specifically, quinoxaline derivatives have been designed as potent tyrosine kinase inhibitors, which are enzymes critical in cancer cell signaling pathways . These inhibitors can bind to kinase targets like EphA3 and exhibit anti-proliferative effects, showing high efficacy in controlling tumor size in relevant models, particularly for hematological malignancies . Beyond oncology, the quinoxaline scaffold is found in compounds with documented antibacterial, antifungal, and anti-inflammatory activities, highlighting its broad research utility . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-phenyl-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(14-16-6-2-1-3-7-16)24-12-10-17(11-13-24)26-20-15-22-18-8-4-5-9-19(18)23-20/h1-9,15,17H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAZJIFFOXVEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone involves several steps, typically starting with the preparation of the piperidine and quinoxaline moieties. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The quinoxaline moiety is often prepared through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The final step involves the coupling of the piperidine and quinoxaline moieties under specific reaction conditions to form the desired compound.

Chemical Reactions Analysis

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the piperidine or quinoxaline rings .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone exhibits significant anticancer activity. A study evaluated its effects on human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated:

  • IC50 Values : The compound showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells and 2.3 to 6.62 μg/mL against MCF-7 cells, indicating potent antiproliferative effects compared to standard drugs like doxorubicin .

Therapeutic Applications

Given its promising biological profile, 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone is being explored for various therapeutic applications:

  • Cancer Treatment : As a potential lead compound for developing new anticancer agents.
  • Neurological Disorders : Investigating its effects on neuroprotective pathways due to its ability to cross the blood-brain barrier.
  • Anti-inflammatory Applications : Exploring its role in modulating inflammatory responses in chronic diseases.

Case Studies and Research Findings

Several case studies have highlighted the potential of quinoxaline derivatives in drug development:

  • A study on methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates showed promising anticancer activity with modifications leading to enhanced potency .
  • Research involving molecular docking simulations revealed that quinoxaline scaffolds can effectively bind to active sites of target proteins, suggesting their utility in rational drug design .

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, leading to a range of biological effects . The quinoxaline moiety, on the other hand, is known for its ability to inhibit certain enzymes and pathways involved in cancer and inflammation . Together, these moieties contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone can be contextualized by comparing it to related piperidine- and ethanone-containing derivatives. Key compounds for comparison include:

Structural Analogues

Compound Name Molecular Formula Substituents on Piperidine Molecular Weight (g/mol) Key Properties/Findings
Target Compound Not explicitly provided<sup>†</sup> 4-(quinoxalin-2-yloxy) ~359.43<sup>‡</sup> Contains a quinoxaline-oxy group; potential for π-π stacking due to aromatic systems.
1-(4-Methylpiperidin-1-yl)-2-[4-(quinoxalin-2-yl)phenoxy]ethan-1-one C23H23N3O2 4-methyl, 4-(quinoxalin-2-yl)phenoxy 373.45 Methyl substitution may enhance lipophilicity; phenoxy linker alters spatial geometry.
2-Phenyl-1-(piperidin-1-yl)ethanone C13H17NO None 203.28 Simpler structure; vaporization enthalpy (ΔvapH) reported as 55.2 kJ/mol at 414 K.
1-(4-Phenylpiperazin-1-yl)ethanone C12H16N2O 4-phenylpiperazine 204.27 Piperazine ring introduces basicity; potential for hydrogen bonding.

<sup>†</sup> Molecular formula inferred: Likely C21H19N3O2 (quinoxalin-2-yloxy contributes C8H5N2O). <sup>‡</sup> Estimated based on similar compounds.

Functional and Physicochemical Comparisons

  • Quinoxaline vs. Quinoline Derivatives: The target compound’s quinoxaline-oxy group differs from quinoline-based analogues (e.g., 1-(4-nitrophenyl)-2-(4-quinolinyl)-1-ethanone ). Quinoxaline’s two nitrogen atoms may enhance electron-deficient character, influencing redox properties or binding to biological targets.
  • Substituent Effects: The 4-methyl group in ’s compound increases molecular weight and lipophilicity compared to the target compound. Methyl groups can sterically hinder rotational isomerization, as observed in nitro-substituted analogues (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits temperature-dependent NMR shifts due to amide bond isomerization ).
  • Thermodynamic Stability: The base compound (2-phenyl-1-(piperidin-1-yl)ethanone) has well-documented vaporization data , whereas the target compound’s quinoxaline substituent likely reduces volatility and increases thermal stability.

Dynamic Behavior and Isomerization

highlights that piperidine-ethanone derivatives with electron-withdrawing substituents (e.g., nitro groups) exhibit dynamic isomerization, with energy barriers ~67 kJ/mol .

Biological Activity

2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, a compound featuring a quinoxaline moiety linked to a piperidine structure, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone is C22H21N3O2C_{22}H_{21}N_3O_2, with a molecular weight of 359.4 g/mol. The compound features a phenyl group, a quinoxaline derivative, and a piperidine ring, which are known for their diverse pharmacological activities.

Anticancer Activity

Numerous studies have investigated the anticancer potential of quinoxaline derivatives, including 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone.

In Vitro Studies

A recent study demonstrated that quinoxaline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone showed IC50 values ranging from 0.4 to 1.0 μM against several human cancer cell lines, including HL-60 (acute myeloid leukemia), Hep3B (hepatocellular carcinoma), and H460 (non-small cell lung cancer) .

Table 1: Cytotoxicity of Quinoxaline Derivatives

CompoundCell LineIC50 (μM)
HPKHL-600.4
HPKHep3B0.6
HPKH4601.0
2-PQ DerivativeCOLO205<7.0

The mechanisms underlying the anticancer activity of quinoxaline derivatives are multifaceted. They include:

  • Inhibition of Tubulin Polymerization : Quinoxaline compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Targeting Protein Kinases : These compounds can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
  • Induction of Apoptosis : Certain derivatives have been shown to downregulate cyclins and cyclin-dependent kinases (CDKs), promoting apoptotic pathways in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of quinoxaline derivatives is critical for optimizing their biological activity:

  • Substituent Variations : Modifications on the phenyl or quinoxaline rings can significantly affect potency and selectivity against different cancer types.
  • Linker Length and Composition : The piperidine linker plays a vital role in maintaining the spatial orientation necessary for target interaction.

Case Studies

In one study, structural modifications to the quinoxaline core resulted in enhanced anticancer activity against colorectal cancer cells by inhibiting COX-2 and LDHA enzymes, which are implicated in tumor growth .

Table 2: SAR Insights from Recent Studies

Modification TypeEffect on Activity
Hydroxyl Group AdditionIncreased cytotoxicity
Methyl SubstitutionEnhanced selectivity for cancer cells
Piperidine Ring AlterationImproved bioavailability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a quinoxalin-2-ol derivative with a piperidine-containing intermediate (e.g., 4-chloropiperidine) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. Subsequent acylation with phenyl ethanone precursors completes the synthesis. Reaction optimization includes adjusting stoichiometry (1.2–1.5 equivalents of quinoxalin-2-ol), temperature (80–100°C), and solvent polarity. Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation. Monitoring by TLC or LC-MS at each step is critical .

Q. How is ¹H-NMR spectroscopy utilized to confirm the structure of this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : ¹H-NMR analysis focuses on:

  • Aromatic protons : Multiplets between δ 7.2–8.5 ppm for quinoxaline and phenyl groups.
  • Piperidine protons : Distinct splitting patterns (e.g., δ 3.5–4.2 ppm for CH-O ether linkage; δ 1.5–2.5 ppm for axial/equatorial H in piperidine).
  • Ethanone carbonyl : Adjacent methylene protons (δ 2.8–3.2 ppm) coupled to the carbonyl group.
    Integration ratios (e.g., 5H for phenyl vs. 4H for piperidine) and coupling constants (e.g., J = 8–12 Hz for aromatic ortho coupling) validate connectivity. Compare with analogs in and , where similar derivatives show diagnostic shifts .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assay conditions?

  • Methodological Answer : Discrepancies may arise from assay specificity (e.g., cell-free vs. cell-based systems) or pharmacokinetic variables (e.g., solubility, metabolic stability). To address this:

  • Dose-response validation : Test across a wider concentration range (e.g., 0.1–100 µM) to identify false positives/negatives.
  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assay) to confirm target engagement.
  • Control experiments : Include reference compounds (e.g., ’s PDE10A inhibitors) to benchmark activity.
    Statistical tools (e.g., ANOVA with post-hoc tests) can identify outliers. Adjust buffer conditions (pH, ionic strength) to mimic physiological environments .

Q. How can molecular docking and crystallography predict or validate the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite. Prepare the compound’s 3D structure (energy-minimized via Gaussian), and dock into target proteins (e.g., SARS-CoV-2 Mpro in ). Validate docking poses with MD simulations (100 ns) to assess stability.
  • Crystallography : For crystal structure determination, employ SHELX ( ) for refinement. Resolve twinning or disorder by collecting high-resolution data (≤1.0 Å) and applying restraints (e.g., DFIX for bond lengths). Anomalous scattering (if heavy atoms are present) aids phasing .

Q. What challenges arise in synthesizing the quinoxaline-piperidine ether linkage, and how can they be mitigated?

  • Methodological Answer : Key challenges include:

  • Low reactivity of quinoxalin-2-ol : Activate the hydroxyl group via mesylation (MsCl, Et₃N) to form a better leaving group.
  • Steric hindrance : Use bulky bases (e.g., DBU) to deprotonate the piperidine nitrogen, enhancing nucleophilicity.
  • Byproduct formation : Monitor reactions with LC-MS and optimize reaction time (≤24 hr) to prevent over-alkylation. highlights similar strategies for ether bond formation in piperidine derivatives .

Q. How can isotopic labeling (e.g., ¹⁸F, ¹¹C) be applied to study the pharmacokinetics of this compound?

  • Methodological Answer : Radiolabeling involves:

  • Fluorine-18 : Introduce via nucleophilic substitution (e.g., replace a nitro group with K¹⁸F/Kryptofix in DMSO at 120°C, as in ).
  • Carbon-11 : Use [¹¹C]COCl₂ to label carbonyl groups.
    Validate radiochemical purity (>95%) via radio-HPLC. Biodistribution studies in animal models (e.g., autoradiography in ) track tissue uptake. Data are analyzed using compartmental modeling (e.g., PMOD software) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data (e.g., disordered piperidine rings) for this compound?

  • Methodological Answer : Apply SHELXL refinement ( ):

  • Use PART and EXYZ commands to model disorder.
  • Apply restraints (e.g., SIMU for similar displacement parameters).
  • Validate with R₁ and wR₂ residuals (<0.05 and <0.15, respectively).
    Compare with analogous structures (e.g., ’s IR and elemental analysis) to confirm bond lengths/angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.